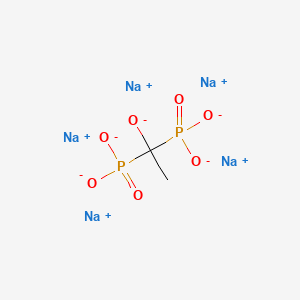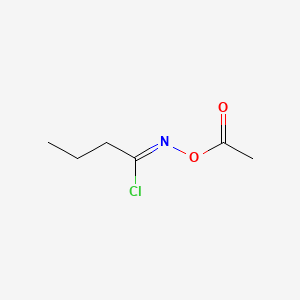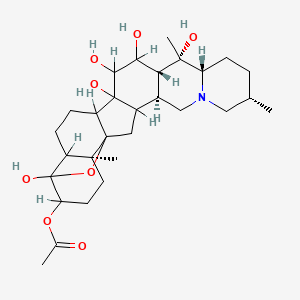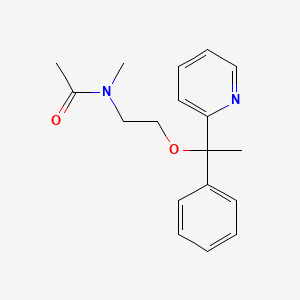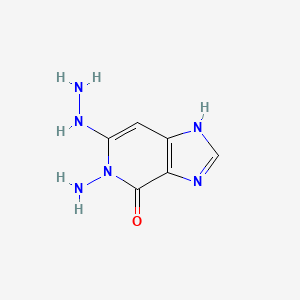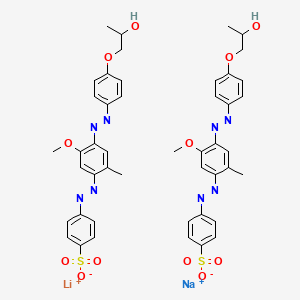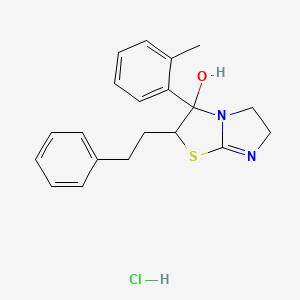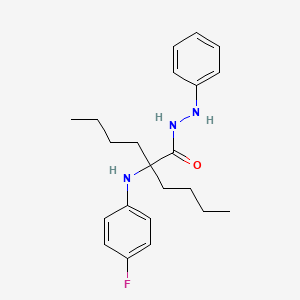![molecular formula C14H17N3 B12707963 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine CAS No. 85586-61-4](/img/structure/B12707963.png)
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is an organic compound with the molecular formula C14H17N3. It is characterized by the presence of two amino groups and a methyl group attached to a benzene ring, along with an aminophenylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of benzyl alcohol with appropriate amines under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Aminophenyl)methyl]-2-methyl-1,3-benzenediamine
- 2-Methyl-5-aminophenol
- 2-(Aminophenyl)-1,3-diaminobenzene
Uniqueness
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is unique due to its specific structural features, such as the presence of both amino and methyl groups on the benzene ring, along with the aminophenylmethyl substituent.
Properties
CAS No. |
85586-61-4 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-[(2-aminophenyl)methyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-13(16)7-10(8-14(9)17)6-11-4-2-3-5-12(11)15/h2-5,7-8H,6,15-17H2,1H3 |
InChI Key |
RTVGTDHWAYGHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)CC2=CC=CC=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


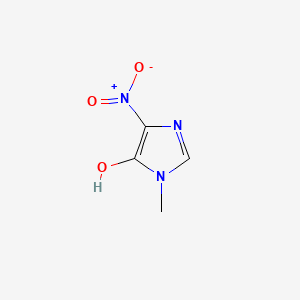
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
